(4-amino-5-sulfanyl-1,2,4-triazol-3-yl)methanol
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Overview
Description
N,N-Dimethylacetamide . It is a colorless, high-boiling liquid with the chemical formula C4H9NO . This compound is widely used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic and inorganic compounds.
Preparation Methods
N,N-Dimethylacetamide: can be synthesized through several methods:
Reaction of Dimethylamine with Acetic Anhydride: This method involves the reaction of dimethylamine with acetic anhydride under controlled conditions to produce N,N-Dimethylacetamide.
Reaction of Dimethylamine with Acetyl Chloride: Another common method is the reaction of dimethylamine with acetyl chloride, which also yields N,N-Dimethylacetamide.
Industrial Production: Industrially, N,N-Dimethylacetamide is produced by the reaction of dimethylamine with acetic acid in the presence of a dehydrating agent such as phosphorus pentoxide.
Chemical Reactions Analysis
N,N-Dimethylacetamide: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce N,N-Dimethylacetamide N-oxide.
Reduction: Reduction of N,N-Dimethylacetamide can yield dimethylamine and ethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Hydrolysis: In the presence of strong acids or bases, N,N-Dimethylacetamide can be hydrolyzed to produce acetic acid and dimethylamine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.
Scientific Research Applications
N,N-Dimethylacetamide: has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions, including polymerization and condensation reactions.
Biology: In biological research, it is used as a solvent for the extraction and purification of proteins and nucleic acids.
Medicine: It is used in the pharmaceutical industry as a solvent for drug formulation and delivery.
Industry: In industrial applications, it is used as a solvent for the production of synthetic fibers, resins, and films.
Mechanism of Action
The mechanism of action of N,N-Dimethylacetamide primarily involves its role as a solvent. It can dissolve a wide range of compounds due to its polar nature, facilitating various chemical reactions. In biological systems, it can penetrate cell membranes and enhance the solubility and bioavailability of drugs.
Comparison with Similar Compounds
N,N-Dimethylacetamide: is similar to other amides such as N,N-Dimethylformamide and N-Methyl-2-pyrrolidone . it has unique properties that make it distinct:
N,N-Dimethylformamide: While both are polar solvents, N,N-Dimethylacetamide has a higher boiling point and is less toxic.
N-Methyl-2-pyrrolidone: This compound is also a polar solvent, but N,N-Dimethylacetamide has a lower viscosity and is more effective in dissolving certain polymers.
These unique properties make N,N-Dimethylacetamide a preferred solvent in specific applications where other solvents may not be as effective.
Properties
IUPAC Name |
(4-amino-5-sulfanyl-1,2,4-triazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4OS/c4-7-2(1-8)5-6-3(7)9/h8H,1,4H2,(H,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDOJJSTMSPMNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(N1N)S)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=NN=C(N1N)S)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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